molecular formula C12H18O2 B8375510 1-(2-Isopropylphenoxy)-2-propanol

1-(2-Isopropylphenoxy)-2-propanol

Cat. No.: B8375510
M. Wt: 194.27 g/mol
InChI Key: SFFPPLGNVPIMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isopropylphenoxy)-2-propanol is a chemical compound of significant interest in scientific research and development. As a member of the phenoxy propanol family, it is characterized by a propanol chain linked to a phenolic ether group, which in this case features an isopropyl substitution on the phenyl ring. This structural motif is commonly associated with valuable solvency properties and the ability to interact with a wide range of organic materials . Researchers utilize this compound and its analogs as versatile building blocks in organic synthesis and as key ingredients in the formulation of specialized materials. Its potential applications are broad, drawing from the known uses of similar structures. These include serving as an intermediate in the development of pharmaceuticals and agrochemicals, where the phenoxy propanol core is a functional component of active molecules . In material science, it may act as a solvent or additive in the production of industrial products such as coatings, cleaning agents, and water-based paints, where its solvency helps ensure stable formulations . Furthermore, the isopropylphenoxy group suggests potential for use in the synthesis of more complex chemical entities, possibly for research into new polymers or ligands. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. All handling and experimentation must be conducted by qualified professionals in appropriately equipped laboratories, with reference to the relevant safety data sheets.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(2-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C12H18O2/c1-9(2)11-6-4-5-7-12(11)14-8-10(3)13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

SFFPPLGNVPIMGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(C)O

Origin of Product

United States

Comparison with Similar Compounds

1-Phenoxy-2-Propanol

  • Formula : C₉H₁₂O₂; MW: 152.19 .
  • Applications: Widely used as a preservative in cosmetics and as a solvent (propylene glycol monophenyl ether) .
  • Key Differences: The absence of the isopropyl group in 1-phenoxy-2-propanol reduces steric hindrance and lipophilicity compared to 1-(2-isopropylphenoxy)-2-propanol. Lower molecular weight (152.19 vs. ~178.23 for the isopropyl analog) may result in higher volatility and different solvent properties.

Propranolol Hydrochloride

  • Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride .
  • Formula: C₁₆H₂₁NO₂·HCl; MW: 295.8 .
  • Applications : Beta-blocker drug with membrane-stabilizing effects .
  • Key Differences: The naphthyloxy group in propranolol increases aromaticity and bulk compared to the phenyl group in this compound. The isopropylamino substituent introduces basicity, enabling salt formation (e.g., hydrochloride), unlike the neutral hydroxyl group in the target compound.

1-(Isopropylamino)-3-(2-Naphthyloxy)propan-2-ol

  • Structure: Isopropylamino and naphthyloxy groups on 2-propanol .
  • Formula: C₁₆H₂₁NO₂; MW: 259.34 .
  • Key Differences: The amino group (-NH-) enables hydrogen bonding and protonation, altering solubility and reactivity compared to the ether-linked phenoxy group in the target compound.

2-Isopropylamino-1-Phenylethanol

  • Structure: Ethanol backbone with phenyl and isopropylamino groups .
  • Formula: C₁₁H₁₇NO; MW: 179.26 .
  • Key Differences: Shorter carbon chain (ethanol vs. propanol) reduces steric effects and alters metabolic pathways. The primary alcohol group in ethanol derivatives may exhibit higher reactivity than secondary alcohols in propanol analogs.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
This compound C₁₂H₁₈O₂ ~178.23 2-isopropylphenoxy, 2-propanol Hypothesized: Solvent, surfactant N/A
1-Phenoxy-2-propanol C₉H₁₂O₂ 152.19 Phenoxy, 2-propanol Cosmetic preservative, solvent
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl 295.8 1-naphthyloxy, isopropylamino Beta-blocker, membrane stabilizer
1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol C₁₆H₂₁NO₂ 259.34 2-naphthyloxy, isopropylamino Pharmaceutical research
2-Isopropylamino-1-phenylethanol C₁₁H₁₇NO 179.26 Phenyl, isopropylamino Chemical intermediate

Research Findings and Mechanistic Insights

  • DNA Interactions: Studies on 1-propanol and 2-propanol isomers demonstrate that minor structural changes (e.g., hydroxyl group position) drastically alter DNA conformational transitions. 1-Propanol induces reentrant coil-globule transitions, while 2-propanol causes persistent compaction . This suggests that substituent positioning in propanol derivatives (e.g., isopropylphenoxy vs. phenoxy) may influence biomolecular interactions.
  • Safety Profile: While safety data for this compound is unavailable, related compounds like 1-chloro-2-methyl-2-propanol show hazards such as skin/eye irritation, emphasizing the need for rigorous toxicity testing .

Q & A

Q. What are the standard synthetic routes for 1-(2-Isopropylphenoxy)-2-propanol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 2-isopropylphenol and epichlorohydrin or propylene oxide derivatives under alkaline conditions (e.g., NaOH/KOH in aqueous or alcoholic media). Key parameters include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve yield by enhancing interfacial reactivity.
  • Work-up : Acidic quenching followed by extraction (e.g., dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Refer to analogous protocols for phenoxy-propanol derivatives in and , which highlight reagent ratios and solvent systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of isopropyl (δ 1.2–1.4 ppm, doublet) and phenoxy (δ 6.8–7.3 ppm, aromatic protons) groups.
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 209).
  • Melting Point : Consistency with literature values (e.g., 32–34°C, as in ) ensures purity.
    Cross-reference analytical data from and for validation .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • pH Sensitivity : Degradation occurs in strongly acidic/basic conditions; neutral buffers (pH 6–8) are recommended for biological assays.
  • Temperature : Store at 2–8°C in amber vials to prevent oxidation (evidenced by peroxide formation in similar alcohols; see ).
  • Light Exposure : UV/Vis spectroscopy monitors photodegradation; argon purging minimizes radical-mediated decomposition.
    and provide stability protocols for related propanol derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Asymmetric Epoxidation : Use Sharpless or Jacobsen catalysts to generate chiral epoxide intermediates, followed by regioselective ring-opening with 2-isopropylphenol.
  • Biocatalytic Methods : Lipases (e.g., Candida antarctica) or engineered yeast strains (as in ) resolve racemic mixtures via kinetic resolution.
  • Chiral HPLC : Validate enantiomeric excess (ee > 98%) using cellulose-based columns (e.g., Chiralpak IC).
    and detail enantioselective strategies for structurally analogous alcohols .

Q. What experimental designs are suitable for investigating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin-based viability staining for high-throughput screening.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity (IC50_{50} values).
  • SAR Studies : Modify substituents (e.g., isopropyl to tert-butyl) and compare bioactivity trends.
    and outline protocols for phenoxy-propanol derivatives in antimicrobial and cytotoxicity studies .

Q. How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate logP (octanol/water partition coefficient) using software like Schrödinger’s QikProp.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability.
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., bacterial enzymes) to guide rational design.
    and highlight computational workflows for similar compounds .

Q. What strategies resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

Methodological Answer:

  • Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies using databases like Reaxys.
  • Reproducibility Checks : Replicate experiments with controlled variables (e.g., anhydrous vs. hydrated solvents).
  • Error Analysis : Quantify impurities via GC-MS or 1H^1H-NMR integration to identify side products.
    and emphasize rigorous validation for phenoxy-propanol derivatives .

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